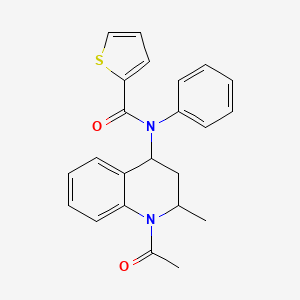methanone](/img/structure/B3937816.png)
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone
描述
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone, also known as MDBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has been used for recreational purposes due to its euphoric effects. However, its potential as a research tool has also been explored in recent years.
作用机制
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters of these neurotransmitters and prevents their reuptake, leading to increased extracellular levels of these neurotransmitters. This effect is similar to that of other synthetic cathinones, such as mephedrone and methylone.
Biochemical and Physiological Effects
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This effect has been linked to the drug's euphoric and reinforcing properties. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has also been shown to increase heart rate, blood pressure, and body temperature in rodents, which suggests that it has stimulant-like effects.
实验室实验的优点和局限性
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has several advantages as a research tool. It is relatively easy to synthesize, and its effects on neurotransmitter systems have been well characterized. However, there are also limitations to its use. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its effects on human subjects are not well understood, which limits its potential for clinical research.
未来方向
There are several future directions for research on [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone. One area of interest is its potential as a treatment for addiction. Studies have shown that synthetic cathinones, including [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone, can reduce cocaine self-administration in rodents. This effect may be due to the drug's ability to increase dopamine release in the brain. Another area of interest is the development of new synthetic cathinones with improved pharmacological properties. Researchers are exploring novel synthesis methods and structural modifications to create compounds with enhanced selectivity and potency. Overall, [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone and other synthetic cathinones remain an important area of research for understanding the neurochemical and behavioral effects of psychoactive substances.
科学研究应用
[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has been used as a research tool to investigate the neurochemical and behavioral effects of synthetic cathinones. Studies have shown that [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has a high affinity for the dopamine transporter, which leads to increased dopamine release in the brain. This effect has been linked to the drug's rewarding and reinforcing properties. [1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone has also been shown to increase locomotor activity and induce hyperthermia in rodents, which suggests that it has stimulant-like effects.
属性
IUPAC Name |
[1-(1,3-benzodioxol-4-ylmethyl)piperidin-3-yl]-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-17-8-6-14(7-9-17)19(23)15-4-2-10-22(11-15)12-16-3-1-5-18-20(16)25-13-24-18/h1,3,5-9,15H,2,4,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMDVGOINIDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C3C(=CC=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1,3-Benzodioxol-4-ylmethyl)-3-piperidinyl](4-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)
![(4-methylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3937747.png)

![5-(2-methoxy-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3937762.png)

![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)
![4-[(3-bromo-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937780.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937788.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3937794.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937802.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3937824.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
![3-bromo-4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937833.png)